5-methyl-2H-[1,2,4]triazolo[4,3-a]pyridine-3-thione
Overview
Description
5-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3(2H)-thione is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by a fused ring structure consisting of a triazole ring and a pyridine ring, with a methyl group at the 5-position and a thione group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3(2H)-thione can be achieved through several methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another method involves the reaction of azinium-N-imines with nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the microwave-mediated synthesis and the mechanochemical method suggest potential for industrial applications. These methods offer advantages such as reduced reaction times and the elimination of hazardous catalysts.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3(2H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thione group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted triazolopyridines depending on the nucleophile used.
Scientific Research Applications
5-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3(2H)-thione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3(2H)-thione involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can act as an inhibitor of enzymes such as JAK1, JAK2, and PHD-1.
Pathways Involved: It modulates signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-a]quinoxaline: Exhibits antiviral and antimicrobial activities.
1,2,4-Triazolo[1,5-a]pyridine: Known for its applications in medicinal chemistry and material sciences.
1,2,4-Triazolo[4,3-a]pyrazine: Used as a dual c-Met/VEGFR-2 inhibitor with potential anticancer properties.
Uniqueness
5-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3(2H)-thione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its thione group allows for versatile chemical modifications, making it a valuable scaffold in drug design and material science.
Properties
IUPAC Name |
5-methyl-2H-[1,2,4]triazolo[4,3-a]pyridine-3-thione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3S/c1-5-3-2-4-6-8-9-7(11)10(5)6/h2-4H,1H3,(H,9,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEJYRDUSTRIFGY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=NNC(=S)N12 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3S | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80390931 | |
Record name | 5-methyl-2H-[1,2,4]triazolo[4,3-a]pyridine-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80390931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.22 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4926-22-1 | |
Record name | s-Triazolo[4, 5-methyl- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73361 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-methyl-2H-[1,2,4]triazolo[4,3-a]pyridine-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80390931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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